molecular formula C9H11N5O3 B4745892 ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE

ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE

Cat. No.: B4745892
M. Wt: 237.22 g/mol
InChI Key: LOMVVYFKSXWWLJ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This action can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards certain biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 2-(2-amino-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-2-17-7(16)4-5-3-6(15)14-9(11-5)12-8(10)13-14/h3H,2,4H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVVYFKSXWWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE
Reactant of Route 3
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE
Reactant of Route 4
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{2-AMINO-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE

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